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Compound of Interest

Compound Name: Promega

Cat. No.: B15193565

Welcome to the technical support resource for maximizing your DNA yield and quality with the
Promega Maxwell® RSC Instruments. This guide provides troubleshooting advice and
answers to frequently asked questions to help researchers, scientists, and drug development
professionals overcome challenges in DNA extraction from complex sample types.

Frequently Asked Questions (FAQSs)

Q1: What are the most common causes of low DNA yield with the Maxwell® RSC?
Al: Low DNAyield can stem from several factors, including:

« Insufficient sample input: The amount of starting material is critical. For instance, the
Maxwell® RSC Tissue DNA Kit is designed for up to 50mg of tissue.[1] Using less than the
recommended amount can result in lower yields.

e Improper sample lysis: Incomplete disruption of cells or tissues will prevent the release of
DNA. Ensure thorough homogenization and follow the recommended incubation times and
temperatures.[2][3] For tough-to-lyse samples, consider optimizing the lysis duration.

« Incorrect lysate and binding buffer mixing: Failure to create a homogeneous mixture in well
#1 of the cartridge can lead to decreased yield and purity.[2]

e Suboptimal elution: Using an inappropriate elution volume can affect the final DNA
concentration. For samples with expected low yields, a smaller elution volume (e.g., 50ul) is
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recommended to increase concentration.[2]

o Sample-specific inhibitors: Some tissues or sample collection methods contain substances
that can interfere with the purification process.

Q2: | am observing RNA contamination in my DNA eluates. How can | prevent this?

A2: RNA can sometimes be co-purified with genomic DNA. To address this, an optional RNase
A treatment step can be incorporated during sample preparation. For tissue samples, RNase A
can be added during homogenization.[1] For plant samples, RNase A can be added to the lysis
buffer.[4]

Q3: My downstream PCR is failing with DNA extracted using a Maxwell® RSC kit. What could
be the issue?

A3: PCR inhibition can be a concern. Some users have reported that eluates from certain
Maxwell® RSC kits may inhibit PCR.[5] Potential causes include carryover of ethanol or other
substances from the wash buffers. To troubleshoot this, you can try:

e Adding BSA (bovine serum albumin) to your PCR reaction, which can help stabilize the DNA
polymerase and counteract inhibitors.[5]

e Ensuring the final wash step is performed correctly to minimize carryover.
o Precipitating and resuspending the DNA in a different buffer.
Q4: Can | use a different lysis buffer with the Maxwell® RSC kits?

A4: While the provided lysis buffer is optimized for the specific kit chemistry, some sample
types may benefit from a modified approach. For example, for certain saliva collection devices
that result in lower than expected yields with the Maxwell® RSC Stabilized Saliva DNA Kit,
using the stronger lysis buffer from the Maxwell® RSC Blood DNA kit is recommended.[6]
However, any deviation from the standard protocol should be validated by the user.

Troubleshooting Guides

This section provides detailed troubleshooting for specific challenging sample types.
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Formalin-Fixed Paraffin-Embedded (FFPE) Tissue

FFPE tissues are notoriously difficult due to formalin-induced DNA fragmentation and cross-
linking.[7][8][9]

Problem: Low DNA Yield

Possible Cause Suggestion

o Ensure complete removal of paraffin using
Incomplete deparaffinization _ _ _
mineral oil and heating as per the protocol.[10]

The incubation time and temperature for
o o decrosslinking are critical. The standard method
Insufficient decrosslinking ) ] ) )
is 4 hours at 80°C, but an overnight incubation

at 70°C may be an option for some samples.[9]

Using tissue sections thicker than 20um can
Thick tissue sections impede Proteinase K digestion and result in

lower yields.[11]

If undigested material remains after incubation,
Undigested tissue centrifuge to pellet the debris and transfer only

the clear aqueous phase to the cartridge.[11]

Problem: Poor DNA Quality (High Fragmentation)

Possible Cause Suggestion

While higher temperatures can improve yield,
o N they can also increase DNA fragmentation. The
Harsh decrosslinking conditions o )
70°C overnight incubation may be gentler for

some samples.[9]

Older blocks or those stored improperly may
Age and storage of FFPE blocks have more degraded DNA.[7] Unfortunately, this

is often an inherent sample limitation.
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Blood and Blood Products

Problem: Low DNA Yield from Whole Blood

Possible Cause Suggestion

The DNA yield from blood is directly proportional
) to the number of WBCs.[2] If the sample has a
Low white blood cell (WBC) count - ] ]
low WBC count, consider increasing the input

volume.

Ensure proper mixing with the lysis buffer and
Inadequate lysis of WBCs adherence to the 20-minute incubation at 56°C

to break down proteins.[12]

Fresh, unfrozen whole blood used within a week
Sample age is ideal. DNA degradation increases with sample
age.[13]

While EDTA, ACD, and heparin tubes are
) ) compatible, heparin can sometimes be difficult
Anticoagulant interference S
to remove and may inhibit downstream

applications.[13][14]

Problem: PCR Inhibition from Blood Samples

Possible Cause Suggestion

The Maxwell® RSC Blood DNA Kit is designed
S to remove inhibitors, but highly concentrated
Carryover of inhibitors (e.g., heme)
samples may pose a challenge. Ensure you are

using the recommended sample input volume.

) Allow the magnetic particles to dry completely
Residual ethanol from wash steps )
before elution to prevent ethanol carryover.

Saliva

Problem: Low DNA Yield from Stabilized Saliva
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Possible Cause Suggestion

Vortex the stabilized saliva sample for more
Inadequate sample homogenization than 10 seconds to ensure it is homogenous

before processing.[6]

For some collection devices like the Norgen
Biotek Saliva DNA Collection and Preservation
_ Device, a stronger lysis buffer is needed. It is
Sample collection method
recommended to use the Maxwell® RSC Blood

DNA kit protocol with 300ul of the saliva sample.
[6]

Storing saliva samples for more than two days
Recent collection after collection may improve extraction
efficiency.[6]

Experimental Protocols

Protocol: DNA Extraction from FFPE Tissue using
Maxwell® RSC DNA FFPE Kit

Deparaffinization:

o Place up to 2mms3 of FFPE tissue section into a 1.5ml microcentrifuge tube.[9]
o Add 300ul of mineral oil and vortex for 10 seconds.[10]

o Heat the sample for 2 minutes at 80°C to dissolve the paraffin.[10]

Lysis and Decrosslinking:

o Prepare a master mix of Lysis Buffer, Proteinase K, and blue dye according to the
technical manual.[10]

o Add 250ul of the master mix to each sample tube and vortex for 5 seconds.[10]

o Centrifuge at 10,000 x g for 20 seconds to separate the layers.[10]
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o Incubate at 56°C for 30 minutes.[10]

o Incubate at 80°C for 4 hours for decrosslinking.[10]

e RNase Treatment (Optional):
o Cool the sample to room temperature for 5 minutes.

o Add 10ul of RNase A to each sample, mix by pipetting, and incubate for 5 minutes at room
temperature.[10]

e Maxwell® RSC Run:
o Transfer the blue aqueous phase to well #1 of the Maxwell® RSC FFPE cartridge.[10]

o Place the cartridges, plungers, and elution tubes with Nuclease-Free Water into the
Maxwell® RSC instrument deck tray.

o Select the appropriate method on the instrument and start the run.

Protocol: DNA Extraction from Whole Blood using
Maxwell® RSC Blood DNA Kit

e Sample Preparation:
o Vortex the whole blood sample to ensure homogeneity.
o Transfer up to 300pul of whole blood into an incubation tube.[14]
e Lysis:
o Add 300ul of Lysis Buffer and 30ul of Proteinase K to the blood sample.[12]
o Vortex at maximum speed for 10 seconds to create a homogeneous lysate.[]
o Incubate at 56°C for 20 minutes.[12]

¢ Maxwell® RSC Run:
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o Transfer the entire lysate (approximately 630ul) to well #1 of the Maxwell® RSC Blood
DNA cartridge.[12]

o Place the cartridges, plungers, and elution tubes with Elution Buffer into the Maxwell®
RSC instrument deck tray.

o Select the appropriate method and start the run.

Data Presentation

Table 1: Expected DNA Yield from Various Sample Types with Maxwell® RSC Kits

Maxwell® RSC Expected DNA _
_ Sample Type Input Amount _ Elution Volume
Kit Yield
Genomic DNA Varies with WBC
] Whole Blood 50-300pl 50-200ul[2]
Kit count
] ] Mammalian Varies with tissue
Tissue DNA Kit ] Up to 50mg 50-200ul
Tissue type
_ FFPE Tissue ) ]
DNA FFPE Kit ) Up to 2mm3 Highly variable 30-100ul
Sections
Up to a few
Cell DNA
o ) Cultured Cells < 10,000 cells hundred 50ul
Purification Kit
nanograms[15]
Stabilized Saliva B ] )
) Stabilized Saliva Up to 1ml Varies 50-200ul
DNA Kit
Up to 7ug (for
Blood DNA Kit Whole Blood Up to 300ul normal WBC 50ul
count)[12]
Visualizations
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Caption: General experimental workflow for DNA extraction using the Maxwell® RSC system.
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Caption: A logical troubleshooting flowchart for common DNA extraction issues.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

¢ 1. promega.com [promega.com]

© 2025 BenchChem. All rights reserved. 8/10 Tech Support


https://www.benchchem.com/product/b15193565?utm_src=pdf-body-img
https://www.benchchem.com/product/b15193565?utm_src=pdf-body-img
https://www.benchchem.com/product/b15193565?utm_src=pdf-custom-synthesis
https://www.promega.com/-/media/files/resources/protocols/technical-manuals/101/tm476-maxwell-rsc-tissue-dna-kit.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15193565?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Troubleshooting & Optimization

Check Availability & Pricing

promega.com [promega.com]

mpbio.com [mpbio.com]

2.
3.

e 4. promega.com.au [promega.com.au]
5. researchgate.net [researchgate.net]
6. promega.com.br [promega.com.br]
7.

Forensic DNA Recovery from FFPE Tissue Using the Maxwell® RSC Xcelerate Kit:
Optimization, Challenges, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]

o 8. Forensic DNA Recovery from FFPE Tissue Using the Maxwell® RSC Xcelerate Kit:
Optimization, Challenges, and Limitations - PubMed [pubmed.ncbi.nim.nih.gov]

e 9. worldwide.promega.com [worldwide.promega.com]

e 10. youtube.com [youtube.com]

e 11. worldwide.promega.com [worldwide.promega.com]

e 12. promegaconnections.com [promegaconnections.com]

e 13. mpbio.com [mpbio.com]

e 14. promega.com [promega.com]

e 15. Maxwell® RSC Cell DNA Purification Kit Protocol [worldwide.promega.com]

 To cite this document: BenchChem. [Maxwell RSC Technical Support Center: Optimizing
DNA Yield from Challenging Samples]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15193565#improving-dna-yield-from-challenging-
samples-with-maxwell-rsc]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 10/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15193565?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

